molecular formula C12H8FN3O2 B12720539 4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- CAS No. 131924-41-9

4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)-

Cat. No.: B12720539
CAS No.: 131924-41-9
M. Wt: 245.21 g/mol
InChI Key: DGZMCWQXTWUGSX-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure, which is further substituted with a fluoro group at the 6th position and a 1-methyl-1H-1,2,3-triazol-5-yl group at the 2nd position. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- typically involves multi-step synthetic routes. One common method involves the initial formation of the benzopyran core, followed by the introduction of the fluoro and triazole substituents. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluoro and triazole groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. The fluoro and triazole groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, inhibition of specific receptors, or interference with cellular signaling pathways.

Comparison with Similar Compounds

4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- can be compared with other similar compounds, such as:

    4H-1-Benzopyran-4-one: The parent compound without the fluoro and triazole substituents.

    6-Fluoro-4H-1-Benzopyran-4-one: A derivative with only the fluoro group.

    2-(1-Methyl-1H-1,2,3-triazol-5-yl)-4H-1-Benzopyran-4-one: A derivative with only the triazole group. The uniqueness of 4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- lies in the combined presence of both the fluoro and triazole groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

131924-41-9

Molecular Formula

C12H8FN3O2

Molecular Weight

245.21 g/mol

IUPAC Name

6-fluoro-2-(3-methyltriazol-4-yl)chromen-4-one

InChI

InChI=1S/C12H8FN3O2/c1-16-9(6-14-15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3

InChI Key

DGZMCWQXTWUGSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

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